molecular formula C21H22N6O B2477017 4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2097922-79-5

4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B2477017
CAS No.: 2097922-79-5
M. Wt: 374.448
InChI Key: WPKDAMOIFPHMOX-UHFFFAOYSA-N
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Description

4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a piperidine ring and a pyridazinone moiety substituted with a pyrazole group. The compound’s piperidine and pyridazinone motifs are critical for molecular interactions with biological targets, such as enzymes or receptors, while the benzonitrile group may enhance solubility or binding affinity .

Properties

IUPAC Name

4-[[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c22-14-17-2-4-18(5-3-17)15-25-12-8-19(9-13-25)16-27-21(28)7-6-20(24-27)26-11-1-10-23-26/h1-7,10-11,19H,8-9,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKDAMOIFPHMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5OC_{18}H_{21}N_5O, indicating a significant presence of nitrogen, which is often associated with pharmacological activity. The structure features multiple functional groups that contribute to its biological activity, including a piperidine moiety and a pyrazole ring.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to create the 6-oxo-3-(1H-pyrazol-1-yl) structure.
  • Piperidine Functionalization : Introducing the piperidine group through alkylation reactions.
  • Benzonitrile Attachment : Finalizing the structure by linking the benzonitrile moiety.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize the final product.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives containing pyrazole and piperidine groups have shown significant antiproliferative effects against several cancer cell lines. A study reported IC50 values in the low micromolar range for related compounds, suggesting strong inhibitory effects on cancer cell proliferation .

The mechanism of action for this compound is primarily linked to its ability to inhibit specific kinases or enzymes involved in cancer pathways. For example, studies have shown that similar pyrazole derivatives can inhibit c-Met activation and downstream signaling pathways such as AKT, leading to induced apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to anticancer effects, some derivatives have demonstrated anti-inflammatory activities. The presence of the piperidine ring is often associated with modulation of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases.

Case Studies

A selection of case studies provides insights into the biological activities of similar compounds:

Study ReferenceCompound TestedBiological ActivityIC50 Value
Pyrazole DerivativeAnticancer (MHCC97H)0.002 μM
Tepotinib Derivativec-Met Inhibition0.013 μM

These studies illustrate the promising biological profiles of compounds structurally related to this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Computational Similarity Metrics

Structural similarity to known bioactive compounds is evaluated using computational methods like the Tanimoto coefficient and Dice index, which quantify overlap in molecular fingerprints (e.g., MACCS keys or Morgan fingerprints) . For example:

  • Tanimoto coefficient : Values ≥0.7 indicate significant structural similarity, often correlating with shared bioactivity .
  • Dice index : Emphasizes common substructures, useful for clustering compounds into chemotype groups .

A comparison of 4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridiazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile with structurally related compounds is summarized below:

Compound Name Structural Features Similarity Index (Tanimoto) Bioactivity (IC₅₀, nM) Target Protein
Target Compound Benzonitrile, pyridazinone, piperidine, pyrazole Under investigation HDAC8, PARP1
4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile Benzonitrile, dual piperidine rings 0.65 120 (Anticancer) Tubulin
Aglaithioduline Hydroxamate, aliphatic chain 0.70 (vs. SAHA) 85 (HDAC inhibition) HDAC8
SAHA (Vorinostat) Hydroxamate, phenyl ring Reference 50 (HDAC inhibition) HDAC8

Structural Motif Clustering

Chemical space networking groups compounds into clusters based on shared Murcko scaffolds and similarity thresholds (Tanimoto ≥0.5) . The target compound’s pyridazinone-piperidine scaffold aligns with chemotypes known for kinase inhibition (e.g., imatinib analogs) and epigenetic modulation (e.g., HDAC inhibitors) .

Bioactivity Profile Correlations

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that structurally similar compounds often share mechanisms of action . For instance:

  • Pyridazinone derivatives frequently inhibit PARP1 or HDACs, consistent with the target compound’s predicted activity .
  • Piperidine-containing analogs exhibit tubulin polymerization inhibition, a mechanism leveraged in cancer therapy .

Limitations of Structural Comparisons

While computational methods predict bioactivity, minor structural changes (e.g., substituent addition) can drastically alter binding affinity due to interactions with divergent protein residues . For example, replacing the pyrazole group in the target compound with a methyl group reduces HDAC8 inhibition by ~40% in analogs . Graph-based similarity methods, though biochemically accurate, face computational challenges with complex structures due to the NP-hard nature of graph isomorphism problems .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

  • The compound contains a dihydropyridazine core substituted with a pyrazole ring, a piperidine-linked benzonitrile group, and multiple methylene bridges. The pyridazine ring’s keto group (6-oxo) may enhance hydrogen-bonding interactions, while the benzonitrile group contributes to π-π stacking and dipole interactions. The piperidine moiety increases conformational flexibility, potentially improving binding to biological targets .
  • Methodological Insight: Use computational tools (e.g., molecular docking) to predict interactions with enzymes or receptors. Validate via NMR titration assays to map binding sites.

Q. What synthetic strategies are recommended for constructing the pyridazine-pyrazole-piperidine scaffold?

  • A multi-step approach is typical:

Synthesize the pyridazine ring via cyclization of hydrazine derivatives with diketones .

Introduce the pyrazole via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Functionalize the piperidine ring using reductive amination or alkylation .

  • Key Consideration: Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions, as seen in similar triazole-pyrazole hybrids .

Q. How can researchers confirm the regioselectivity of pyrazole substitution in the pyridazine core?

  • Use NOESY NMR to analyze spatial proximity between pyrazole protons and adjacent groups. Alternatively, compare experimental XRD data (e.g., bond angles and torsion angles) with computational models .

Advanced Research Questions

Q. How can synthetic yields be improved for the benzonitrile-piperidine linkage under steric hindrance?

  • Steric hindrance from the piperidine and pyridazine groups may slow alkylation. Strategies include:

  • Using bulky bases (e.g., DBU) to deprotonate the piperidine nitrogen selectively .
  • Employing microwave-assisted synthesis to accelerate reaction kinetics .
    • Data Analysis: Monitor reaction progress via HPLC-MS and compare yields under varying conditions (e.g., 88% vs. 96% yields in azide-triazole reactions ).

Q. What analytical techniques resolve contradictions in biological activity data across studies?

  • Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:

  • Orthogonal Assays: Validate cytotoxicity (e.g., HCT116 cells ) with enzymatic inhibition assays (e.g., kinase profiling).
  • HPLC-PDA/Purity Checks: Ensure >95% purity via chromatographic methods, as demonstrated in hydantoin derivatives .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?

  • Step 1: Synthesize analogs with modified substituents (e.g., replacing benzonitrile with carboxylate groups) .
  • Step 2: Test activity against related targets (e.g., cancer vs. microbial strains ).
  • Step 3: Use molecular dynamics simulations to correlate substituent flexibility with binding affinity .

Q. What crystallographic data are available for similar compounds to guide co-crystallization trials?

  • Piperidine-benzonitrile derivatives (e.g., 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile) adopt chair conformations in crystal lattices, stabilized by van der Waals interactions . Use XRD to compare packing motifs and identify solvents favoring co-crystallization with target proteins.

Methodological Resources

  • Synthesis Protocols: Refer to triazole-pyrazole hybrid synthesis (e.g., azide coupling in THF/water ).
  • Characterization: Combine 1H/13C NMR, IR, and HRMS for structural validation, as shown in hydantoin analogs .
  • Biological Testing: Follow MIC (Minimum Inhibitory Concentration) protocols for microbial strains (e.g., S. aureus ) and IC50 assays for cancer cells.

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